molecular formula C12H9BrO B1287799 4-Bromophenyl phenyl ether (phenyl-D5) CAS No. 93951-83-8

4-Bromophenyl phenyl ether (phenyl-D5)

Cat. No. B1287799
CAS RN: 93951-83-8
M. Wt: 254.13 g/mol
InChI Key: JDUYPUMQALQRCN-RALIUCGRSA-N
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Patent
US06660744B1

Procedure details

To a solution of 4-phenoxybromobenzene (98.2 g, 0.39 mol) in dry THF (800 mL) under nitrogen at −78° C. was added n-BuLi (2.5M solution in hexanes) (172 mL, 0.43 mol) dropwise. A temperature rise to −65° C. was observed. On complete addition, the mixture was allowed to stir at −78° C. for 15 min. Triisopropylborate (109.2 mL, 0.473 mol) was added dropwise over 30 min. On complete addition, a suspension was observed. The mixture was allowed to warm to 0° C. over 1 hr, stirred at 0° C. for 4 hrs. The reaction was quenched by the dropwise addition of water (300 mL) such that the internal temperature<20° C. (ice-cooling required). The mixture was allowed to warm to room temperature overnight then evaporated to dryness. The residue was suspended in water (600 mL) and acidified by the cautious addition of conc. HCl. The resulting precipitate was collected by filtration and dried in vacuo at 45° C. The solid was ground to a fine powder and triturated with petroleum ether (40-60° C.). The pale solid was filtered and dried to give 4-phenoxyphenylboronic acid (68.8 g, 83%). 1H NMR (250 MHz, d6-DMSO):7.99 (1H, m), 7.91 (1H, t), 7.83 (1H, d), 7.4 (2H, m), 7.14 (1H, m), 6.92-7.07 (5H, m). Microanalysis:Req. C(71.4%), H(5.45%), Found C(70.25%), H(4.7%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
109.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li]CCCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>C1COCC1>[O:1]([C:8]1[CH:13]=[CH:12][C:11]([B:24]([OH:25])[OH:23])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
98.2 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)Br
Name
Quantity
172 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
109.2 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to −65° C.
ADDITION
Type
ADDITION
Details
On complete addition
ADDITION
Type
ADDITION
Details
On complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of water (300 mL) such that
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature<20° C. (ice-cooling required)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
ADDITION
Type
ADDITION
Details
acidified by the cautious addition of conc. HCl
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C
CUSTOM
Type
CUSTOM
Details
triturated with petroleum ether (40-60° C.)
FILTRATION
Type
FILTRATION
Details
The pale solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.